molecular formula C19H19NO3S B2420537 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide CAS No. 2034555-93-4

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide

Cat. No.: B2420537
CAS No.: 2034555-93-4
M. Wt: 341.43
InChI Key: VCOUWOLXTZPGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide: is a complex organic compound characterized by the presence of a benzofuran ring, a methoxyethyl group, and a methylthio-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-bromoethanol and a base such as potassium carbonate.

    Formation of Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with 2-(methylthio)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the benzamide moiety to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thiols, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Thiol or amine-substituted derivatives

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran ring and methoxyethyl group may play crucial roles in binding to these targets, while the methylthio group could influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzofuran-2-yl)-2-hydroxyethyl)-2-(methylthio)benzamide
  • N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(ethylthio)benzamide
  • N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzoate

Uniqueness

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide is unique due to the specific combination of functional groups it possesses. The presence of the benzofuran ring imparts distinct electronic and steric properties, while the methoxyethyl and methylthio groups contribute to its reactivity and potential biological activity. This combination of features makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-22-17(16-11-13-7-3-5-9-15(13)23-16)12-20-19(21)14-8-4-6-10-18(14)24-2/h3-11,17H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOUWOLXTZPGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1SC)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.